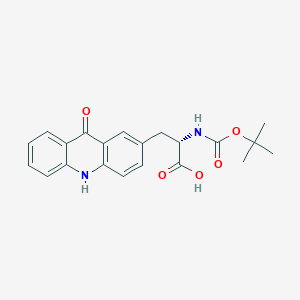

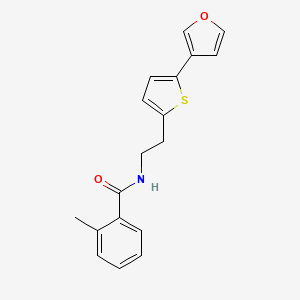

![molecular formula C21H22N6O2S B2599060 N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921790-45-6](/img/structure/B2599060.png)

N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a streamlined and efficient approach to the key epoxide intermediate for the asymmetric synthesis of triazole antifungal agents has been presented . This synthesis highlights a P(NMe2)3-mediated nonylidic olefination of α-keto ester, ensuring the exclusive formation of the requisite (Z)-alkene, followed by a highly enantioselective Jacobsen epoxidation to establish the two vicinal stereocenters in a single step .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

The compound’s unique structure suggests potential antibacterial properties. Researchers have investigated its ability to inhibit bacterial growth and combat infections. Studies have explored its efficacy against both Gram-positive and Gram-negative bacteria, making it a promising candidate for novel antibiotics. Further investigations are needed to understand its mechanism of action and optimize its antibacterial potential .

Wound Healing and Tissue Regeneration

Due to its thioacetamide moiety, this compound may play a role in wound healing and tissue repair. Researchers have studied its impact on cell migration, collagen synthesis, and angiogenesis. Hydrogels incorporating this compound have shown promise in promoting tissue regeneration and accelerating wound closure. Its potential as a wound-healing agent warrants further exploration .

Cancer Therapeutics

The imidazo[2,1-c][1,2,4]triazole scaffold has attracted attention in cancer research. This compound’s unique combination of functional groups could make it an effective anticancer agent. Studies have investigated its cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Researchers are exploring its potential as a targeted therapy or adjuvant in cancer treatment .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties. Researchers have examined its impact on pro-inflammatory cytokines, NF-κB signaling, and immune responses. Understanding its anti-inflammatory mechanisms could lead to therapeutic applications in conditions such as arthritis and inflammatory bowel disease .

Neuroprotective Effects

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some studies have investigated the neuroprotective potential of this compound. Its antioxidant properties and ability to modulate neuronal pathways make it an interesting candidate for neuroprotection. Further research is needed to validate its efficacy and safety .

Metal Ion Chelation

The sulfur-containing thioacetamide group suggests metal ion chelation capabilities. Researchers have explored its interactions with transition metals, such as copper, zinc, and iron. Chelation therapy is relevant in treating metal toxicity and certain diseases. Investigating this compound’s metal-binding properties could reveal therapeutic applications .

Photodynamic Therapy (PDT)

Compounds with photoactive properties can be used in PDT for cancer treatment. The imidazo[2,1-c][1,2,4]triazole ring system may exhibit photodynamic activity. Researchers have studied its absorption spectra, singlet oxygen generation, and cellular uptake. If confirmed, it could serve as a photosensitizer in PDT protocols .

Materials Science and Nanotechnology

Functionalized compounds like this one have applications in materials science and nanotechnology. Researchers have explored its use as a building block for supramolecular assemblies, nanoparticles, and drug delivery systems. Its unique structure allows for tailored modifications, making it versatile in designing novel materials .

Eigenschaften

IUPAC Name |

N-(3-acetamidophenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2S/c1-14-6-8-18(9-7-14)26-10-11-27-20(26)24-25-21(27)30-13-19(29)23-17-5-3-4-16(12-17)22-15(2)28/h3-9,12H,10-11,13H2,1-2H3,(H,22,28)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDACPJXTHFHJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

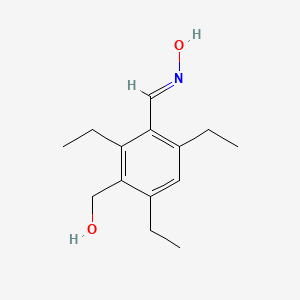

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2598977.png)

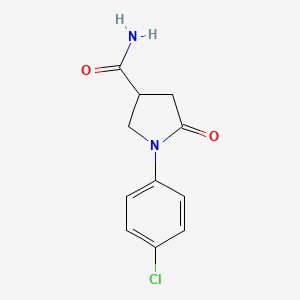

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2598981.png)

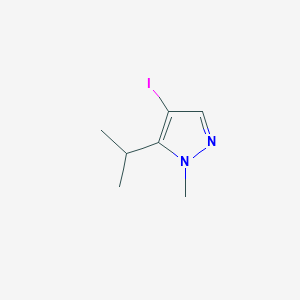

![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)

![2-allyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598990.png)

![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2598997.png)

![(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2598998.png)